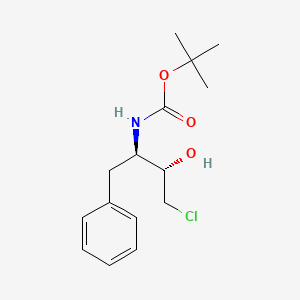

tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate

Description

Molecular Formula: C₁₅H₂₂ClNO₃ Average Molecular Weight: 299.795 g/mol CAS Registry Number: 162536-40-5 (common stereoisomer) Stereochemistry: The compound features two defined stereocenters in the (2R,3S) configuration, which critically influence its reactivity and biological interactions .

This carbamate derivative contains a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a hydroxyl group on a phenylbutane backbone. It is widely used in organic synthesis, particularly in peptide chemistry and pharmaceutical intermediates, due to the Boc group’s stability under basic conditions and ease of removal under acidic conditions .

Properties

IUPAC Name |

tert-butyl N-[(2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3,(H,17,19)/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGQSTIUFXHAJS-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CCl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate generally involves multi-step organic reactions. A common starting material could be 4-chloro-3-hydroxy-1-phenylbutan-2-one, which undergoes a series of transformations including protection, nucleophilic substitution, and coupling reactions to introduce the tert-butyl carbamate group.

Industrial Production Methods: Industrial production might scale up the same synthetic route but with optimized conditions for yield and purity. This could involve advanced techniques like high-pressure reactions, continuous flow reactors, and the use of catalysts to improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxy group can undergo oxidation to form a ketone.

Reduction: The chloro group can be reduced to a simpler hydrocarbon chain.

Substitution: Nucleophilic substitution reactions can replace the chloro group with various other functional groups.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: Hydrogenation with palladium on carbon (Pd/C).

Substitution: Nucleophiles such as thiolates or cyanides under basic conditions.

Major Products: The reactions typically yield modified versions of the original compound with new functional groups that can be further used in more complex synthesis.

Scientific Research Applications

Pharmaceutical Intermediates

One of the primary applications of tert-butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is as an intermediate in the synthesis of pharmaceutical compounds. It has been identified as a key precursor in the production of Darunavir, an antiretroviral medication used to treat HIV infection. The compound's structural characteristics facilitate the formation of more complex molecules necessary for effective drug action .

Chiral Synthesis

The compound is significant in the field of asymmetric synthesis due to its chiral centers (the 2R and 3S configurations). This property allows it to be utilized in producing other chiral compounds, which are crucial in developing drugs that require specific stereochemistry for optimal biological activity . The ability to synthesize such compounds can enhance the efficacy and reduce side effects in pharmaceuticals.

Medicinal Chemistry Studies

Research has explored the biological activity of derivatives of this compound. Studies indicate that modifications to its structure can lead to compounds with enhanced potency against certain targets, making it a valuable candidate for further medicinal chemistry investigations .

Case Study 1: Darunavir Synthesis

Darunavir is a potent HIV protease inhibitor that has shown efficacy against drug-resistant strains of HIV. The synthesis of Darunavir involves several steps where this compound serves as a critical intermediate. The reaction pathways utilize this compound to introduce necessary functional groups that enhance the drug's therapeutic profile .

Case Study 2: Chiral Drug Development

In a study focused on developing chiral drugs for various therapeutic areas, researchers employed this compound as a starting material for synthesizing novel chiral compounds. The research demonstrated that derivatives derived from this compound exhibited significant biological activity against cancer cell lines, indicating potential applications in oncology .

Mechanism of Action

The effects of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate can be attributed to its interaction with various biological targets. The hydroxy and chloro groups enable it to form specific bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. For instance, it might act on enzyme active sites by mimicking substrate molecules, thus blocking their natural activity.

Comparison with Similar Compounds

Key Physical Properties :

- Density : 1.154 g/cm³

- Boiling Point : 460.5°C (estimated)

- Storage : Recommended storage at -20°C in a dry environment to prevent hydrolysis of the Boc group .

Comparison with Similar Compounds

Structural analogs of this compound vary in stereochemistry, substituents, or functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:

Stereoisomeric Variants

Functional Group Modifications

Structural Analogs with Lower Similarity

Critical Analysis of Research Findings

Stereochemical Impact : The (2R,3S) configuration of the target compound confers distinct crystallinity compared to its (2S,3R) diastereomer, as evidenced by differential melting points . This is critical in pharmaceutical synthesis, where stereochemistry dictates drug efficacy and safety.

Substituent Effects: Chlorine vs. Amino Groups: Replacement of chlorine with isobutylamino (CAS 160232-08-6) enhances nucleophilicity, making the compound more reactive in alkylation reactions .

Applications in Life Sciences : The Boc-protected hydroxyl and amine groups in the target compound facilitate its use in peptide coupling reactions, whereas analogs like CAS 174801-33-3 are tailored for hydrophobic drug delivery systems .

Biological Activity

tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate is a carbamate derivative with significant potential in medicinal chemistry due to its biological activities and applications in synthetic organic chemistry. This article provides an overview of its biological activity, relevant case studies, and research findings.

- Molecular Formula : C₁₅H₂₂ClNO₃

- Molecular Weight : 299.79 g/mol

- CAS Number : 165727-45-7

Biological Activity

1. Antimicrobial Properties

Research indicates that certain analogs of this compound exhibit antibacterial and antifungal activities . These properties are particularly relevant in the context of developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

2. Anthelmintic Activity

In addition to its antimicrobial properties, some derivatives have shown anthelmintic effects , making them potential candidates for treating parasitic infections.

3. Cytotoxic Effects

The compound has been noted for its role as an intermediate in the synthesis of biologically active molecules, such as jaspine B, which has demonstrated cytotoxic effects against various cancer cell lines. This highlights the compound's significance in cancer research and drug development.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity Study | Demonstrated that specific derivatives possess strong antibacterial properties against Gram-positive bacteria. |

| Cytotoxicity Assessment | Found that jaspine B, synthesized from this compound, exhibits significant cytotoxicity against breast cancer cell lines. |

| Synthesis of Chiral Amino Acids | Utilized as a precursor in synthesizing chiral α-amino acids, which are crucial in pharmaceutical applications. |

The biological activity of this compound can be attributed to its structural features:

- The tert-butyl group enhances solubility and stability.

- The chloro and hydroxy groups contribute to reactivity and interaction with biological targets.

These functional groups facilitate the compound's interaction with enzymes or receptors involved in microbial resistance or cancer cell proliferation.

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity:

- Synthesis Techniques : Various synthetic routes have been explored to optimize yield and purity while maintaining biological efficacy.

- Structural Modifications : Alterations in the molecular structure have been linked to improved antimicrobial and cytotoxic profiles, indicating the importance of stereochemistry in drug design .

Q & A

Q. How can the stereochemistry of tert-Butyl ((2R,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl)carbamate be experimentally confirmed?

Methodological Answer:

- X-ray Crystallography : Grow single crystals of the compound and use the SHELX suite (e.g., SHELXL for refinement) to resolve the absolute configuration. Compare the refined structure with the expected (2R,3S) stereochemistry .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) between protons on the chiral centers (C2 and C3) to confirm spatial relationships. For example, in related diastereomers, coupling constants between C2-H and C3-H typically range from 2.5–4.0 Hz for cis configurations and 8–10 Hz for trans configurations .

- Optical Rotation : Measure specific rotation ([α]) and compare with literature values for similar stereoisomers (e.g., [α] = +42.55° for a (2R,3S)-configured analog) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) if handling powders to avoid inhalation .

- Ventilation : Work in a fume hood to minimize exposure to vapors or dust. Ensure local exhaust ventilation is operational .

- Spill Management : For accidental releases, use inert absorbents (e.g., sand) and avoid water to prevent dispersion. Decontaminate surfaces with ethanol followed by detergent .

- Storage : Keep the compound in a tightly sealed container at room temperature, away from strong oxidizers and acids to prevent decomposition .

Q. What synthetic strategies are commonly employed to prepare this compound?

Methodological Answer:

- Stepwise Functionalization : Start with a chiral epoxide precursor, introduce the chloro and hydroxy groups via nucleophilic substitution (e.g., using HCl in THF), and protect the amine with Boc (tert-butoxycarbonyl) anhydride .

- Diastereoselective Reduction : Reduce a ketone intermediate (e.g., tert-butyl (4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate) with a chiral catalyst like Corey-Bakshi-Shibata (CBS) to achieve high (2R,3S) selectivity .

- Purification : Use flash chromatography (petroleum ether/EtOAc gradients) or recrystallization to isolate the product. Monitor purity via TLC or HPLC .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Jacobsen’s salen complexes) to enhance enantiomeric excess (ee). For example, CBS reduction can achieve >90% ee for β-hydroxy carbamates .

- Solvent Effects : Use polar aprotic solvents (e.g., DCM or THF) to stabilize transition states and improve selectivity. Avoid protic solvents that may promote racemization .

- Temperature Control : Perform reactions at low temperatures (−20°C to 0°C) to slow competing pathways and favor the desired diastereomer .

Q. How should researchers resolve contradictions between experimental NMR data and computational predictions?

Methodological Answer:

- Cross-Validation : Compare experimental and NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G*). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., around the carbamate group) that might cause peak broadening or splitting .

- Crystallographic Correlation : Overlay X-ray-derived bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches .

Q. What analytical strategies are effective for characterizing trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (220–254 nm) and high-resolution MS to identify impurities (e.g., des-chloro byproducts or Boc-deprotected amines). Calibrate against reference standards .

- NMR Spiking : Add authentic samples of suspected impurities (e.g., (2S,3R)-diastereomer) to the mixture and monitor signal changes in NMR .

- Chiral Chromatography : Employ chiral columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities. Optimize mobile phases (hexane/IPA) for baseline separation .

Q. How can computational modeling aid in predicting the compound’s reactivity or stability?

Methodological Answer:

- Reactivity Studies : Use Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites. For example, the chlorine atom may show high electrophilicity, guiding derivatization strategies .

- Degradation Pathways : Perform molecular dynamics (MD) simulations to model hydrolysis of the Boc group under acidic or basic conditions. Validate with accelerated stability testing (40°C/75% RH) .

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in common solvents (e.g., DMSO > EtOAc) for crystallization optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.